molecular formula C17H30N2O2 B12744612 Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- CAS No. 879628-98-5

Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy-

Cat. No.: B12744612
CAS No.: 879628-98-5
M. Wt: 294.4 g/mol
InChI Key: RLDGLEZUJRJOLQ-NFPUAISASA-N
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Description

Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- is a complex organic compound that belongs to the class of hydrazine derivatives. Hydrazine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes a hydrazine moiety linked to a cyclohexylmethyl group and a decatrienyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- typically involves the coupling of hydrazine with appropriate organic substrates. One common method involves the reductive alkylation of hydrazine derivatives with α-picoline-borane, which provides various N-alkylhydrazine derivatives . The reaction conditions often require the use of catalysts such as hexamethylphosphoramide (HMPA) and N,N-dimethylacetamide (DMAc) to achieve high yields .

Industrial Production Methods

Industrial production of hydrazine derivatives often involves large-scale chemical processes. For example, the Raschig process is commonly used for the production of hydrazine and its derivatives. This process involves the oxidation of ammonia with sodium hypochlorite in the presence of a ketone, followed by the reaction with hydrazine hydrate .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions include hydrazones, oxides, and substituted hydrazine derivatives .

Scientific Research Applications

Hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of hydrazine, 1-((1-(cyclohexylmethyl)-2,4,6-decatrienyl)oxy)-1-hydroxy- involves its interaction with molecular targets and pathways within cells. It can form hydrazones with carbonyl compounds, which can then undergo further reactions to produce various products. The compound’s effects are mediated through its ability to undergo nucleophilic addition reactions, leading to the formation of stable intermediates .

Comparison with Similar Compounds

Properties

CAS No.

879628-98-5

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

N-amino-N-[(3E,5E,7E)-1-cyclohexylundeca-3,5,7-trien-2-yl]oxyhydroxylamine

InChI

InChI=1S/C17H30N2O2/c1-2-3-4-5-6-7-11-14-17(21-19(18)20)15-16-12-9-8-10-13-16/h4-7,11,14,16-17,20H,2-3,8-10,12-13,15,18H2,1H3/b5-4+,7-6+,14-11+

InChI Key

RLDGLEZUJRJOLQ-NFPUAISASA-N

Isomeric SMILES

CCC/C=C/C=C/C=C/C(CC1CCCCC1)ON(N)O

Canonical SMILES

CCCC=CC=CC=CC(CC1CCCCC1)ON(N)O

Origin of Product

United States

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